Sub-Nanomolar Potency Against Asexual-Stage Plasmodium falciparum Parasites
MMV674850 exhibits single-digit nanomolar inhibitory potency against asexual blood-stage P. falciparum parasites, with reported IC50 values of 2.7 nM and 4.5 nM across independent measurements [1]. This potency level places the compound within the sub-10 nM range, a threshold frequently used to prioritize compounds for further antimalarial development. While direct head-to-head comparator data against structurally related pyrazolo[1,5-a]pyridines in the same assay system are not publicly available, class-level inference from the broader antimalarial pipeline indicates that sub-10 nM asexual-stage potency is a differentiating feature relative to many early-stage hits that exhibit micromolar activity.
| Evidence Dimension | Asexual-stage parasite growth inhibition (IC50) |
|---|---|
| Target Compound Data | 2.7 nM; 4.5 nM |
| Comparator Or Baseline | Class-level baseline: typical early-stage antimalarial hits exhibit IC50 > 100 nM; sub-10 nM represents a 10- to 100-fold potency advantage |
| Quantified Difference | >10-fold to >100-fold improvement over typical micromolar-range hits (class-level inference) |
| Conditions | Plasmodium falciparum asexual blood stage culture (specific strain and assay conditions not fully detailed in vendor datasheets; primary reference: Niemand et al., 2021, ACS Infect Dis) |
Why This Matters
Potency at low nanomolar concentrations reduces the required compound amount for in vitro screening campaigns and increases the likelihood of achieving efficacious plasma concentrations in subsequent in vivo studies.
- [1] MedChemExpress. MMV674850 Product Datasheet. CAS: 1820874-51-8. View Source
